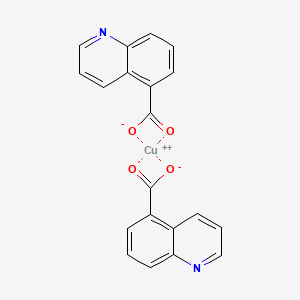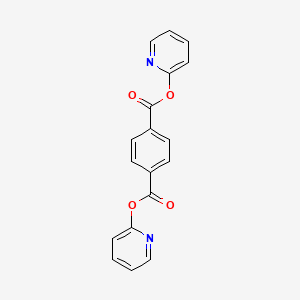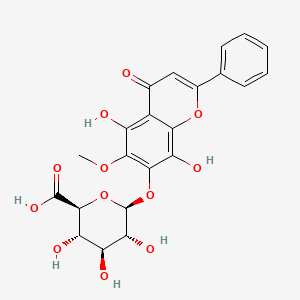
(2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a methoxy group, and a phenylchromenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the phenylchromenyl moiety: This step involves the condensation of a phenolic compound with a suitable aldehyde under acidic conditions to form the chromenyl structure.
Introduction of hydroxyl and methoxy groups: Hydroxylation and methoxylation reactions are carried out using reagents such as hydrogen peroxide and methanol in the presence of catalysts.
Glycosylation: The final step involves the attachment of the chromenyl moiety to a sugar derivative, such as glucuronic acid, under glycosylation conditions using catalysts like silver carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
The compound (2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium ethoxide, potassium tert-butoxide
Major Products Formed
Oxidation products: Ketones, aldehydes
Reduction products: Alcohols
Substitution products: Various functionalized derivatives
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as an antioxidant due to the presence of multiple hydroxyl groups. It is also investigated for its ability to interact with various biomolecules, such as proteins and nucleic acids.
Medicine
In medicine, (2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is explored for its potential therapeutic effects. It is studied for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The chromenyl moiety can intercalate into DNA, disrupting its replication and transcription processes. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation.
相似化合物的比较
Similar Compounds
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its anticancer and cardioprotective effects.
Rutin: A glycoside of quercetin with similar biological activities.
Uniqueness
The uniqueness of (2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various scientific applications, distinguishing it from other similar compounds.
属性
分子式 |
C22H20O12 |
|---|---|
分子量 |
476.4 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-(5,8-dihydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O12/c1-31-18-12(24)11-9(23)7-10(8-5-3-2-4-6-8)32-17(11)16(28)19(18)33-22-15(27)13(25)14(26)20(34-22)21(29)30/h2-7,13-15,20,22,24-28H,1H3,(H,29,30)/t13-,14-,15+,20-,22+/m0/s1 |
InChI 键 |
JWFBVQAFQYCXFD-AEOXVINBSA-N |
手性 SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
规范 SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)
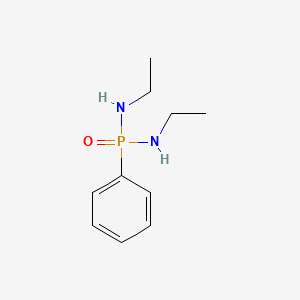
![Pyrido[1,2-a]pyrimidin-5-ium-9-ol;perchlorate](/img/structure/B15342199.png)
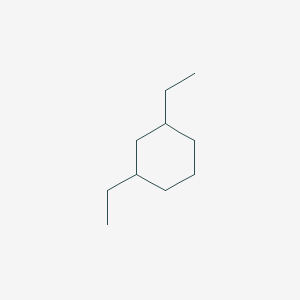
![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)

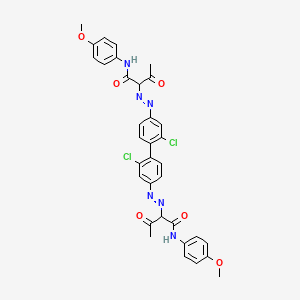
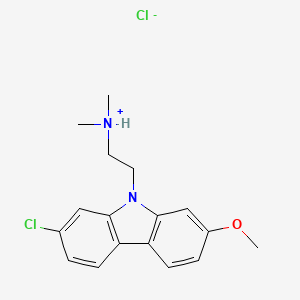
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)


